1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine
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Overview
Description
1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with piperazine under acidic conditions. The reaction proceeds through nucleophilic substitution and cyclization, resulting in the formation of the desired compound .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized to avoid the use of highly toxic or expensive reagents. The process involves using readily available starting materials such as 1-methyl-1H-pyrazole and piperazine, with the reaction catalyzed by acids to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including diabetes and cancer.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Uniqueness: 1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in drug synthesis .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(1-methylpyrazol-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H14N4O/c1-12-5-2-8(11-12)9(14)13-6-3-10-4-7-13/h2,5,10H,3-4,6-7H2,1H3 |
InChI Key |
TZZVSHQIIWAURE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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